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Application Notes

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to
quantify the frequency of cytokine-secreting cells at the single-cell level.[1][2] This protocol is
specifically tailored for the detection of T cells, primarily CD4+ T helper cells, that respond to
the conserved Influenza A Nucleoprotein (NP) epitope NP (311-325) by secreting Interferon-
gamma (IFN-y).[3][4]

The NP (311-325) peptide is a well-characterized, immunodominant MHC class lI-restricted
epitope.[3][4] Monitoring the T cell response to this conserved internal protein is of significant
interest in the development of universal influenza vaccines, which aim to provide broad
protection against various influenza strains.[5][6]

Critical Parameters & Troubleshooting:

» Cell Viability and Handling: The quality of the Peripheral Blood Mononuclear Cells (PBMCs)
is paramount. PBMCs should be isolated from whole blood within 8 hours of collection to
prevent granulocyte contamination.[7][8] If using cryopreserved cells, it is recommended to
let them rest for at least one hour (or overnight) after thawing to allow for the removal of
debris and apoptotic cells, which can improve viability and reduce background.[8]
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o Plate Pre-wetting: The 35% ethanol pre-wetting step is critical for proper antibody coating of
the PVDF membrane. Inadequate pre-wetting can lead to an absence of signal or poorly
defined spots.[9] Ensure the entire membrane turns translucent and do not allow it to dry out
after this step.[2]

o High Background: This is a common issue that can obscure results. Potential causes
include:

o Contamination: Contaminants in cell culture can lead to non-specific staining.[9]

o Pre-activated Cells: Washing cells just before adding them to the ELISPOT plate can help
remove pre-secreted cytokines that darken the membrane.[10]

o Over-development: Reduce the incubation time with the substrate or detection antibody.
[11]

o Inadequate Washing: Insufficient washing can leave behind unbound reagents. Increase
the number of wash steps, especially if using a plate washer.[9][11]

» No or Few Spots: This may indicate a low frequency of responding cells, but can also result
from:

o Incorrect Antibody Pair: Ensure the capture and detection antibodies recognize different
epitopes.[9]

o Inactive Reagents: Confirm the biological activity of the peptide and positive controls.[11]
o Sub-optimal Cell Number: The number of cells per well may need to be optimized.[11]

e DMSO Concentration: If the NP (311-325) peptide is dissolved in DMSO, ensure the final
concentration in the well is low (e.g., <0.4%), as high concentrations of DMSO can damage
the plate membrane and contribute to high background.[10]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters and representative data
for the Influenza NP (311-325) IFN-y ELISPOT assay.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.merckmillipore.com/TW/zh/life-science-research/cell-culture-systems/cell-growth/multiscreen/troubleshooting-your-ELISpot-assay/romb.qB.hVsAAAFP3OxFgZQ1,nav
https://www.merckmillipore.com/VE/es/technical-documents/protocol/protein-biology/enzyme-activity-assays/ifn-gamma-elispot-assays-on-multiscreen-ip
https://www.merckmillipore.com/TW/zh/life-science-research/cell-culture-systems/cell-growth/multiscreen/troubleshooting-your-ELISpot-assay/romb.qB.hVsAAAFP3OxFgZQ1,nav
https://www.mabtech.com/forum/topic/708-background-problem-with-mouse-ifn-gamma-elispot-assay
https://www.antibody-creativebiolabs.com/elispot-troubleshooting.htm
https://www.merckmillipore.com/TW/zh/life-science-research/cell-culture-systems/cell-growth/multiscreen/troubleshooting-your-ELISpot-assay/romb.qB.hVsAAAFP3OxFgZQ1,nav
https://www.antibody-creativebiolabs.com/elispot-troubleshooting.htm
https://www.merckmillipore.com/TW/zh/life-science-research/cell-culture-systems/cell-growth/multiscreen/troubleshooting-your-ELISpot-assay/romb.qB.hVsAAAFP3OxFgZQ1,nav
https://www.antibody-creativebiolabs.com/elispot-troubleshooting.htm
https://www.antibody-creativebiolabs.com/elispot-troubleshooting.htm
https://www.mabtech.com/forum/topic/708-background-problem-with-mouse-ifn-gamma-elispot-assay
https://www.benchchem.com/product/b12373292?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Table 1: Key Experimental Parameters

Parameter Recommended Value Notes
Spleen or lymph node cells
Human PBMCs (fresh or )
Cell Type can be used for murine
cryopreserved) ]
studies.[12]
96-well PVDF membrane Specifically designed for
Plate Type

plates

ELISPOT assays.

Cell Density per Well

200,000 - 300,000 cells (in 100
ML)

Alinear range is often
observed between 120,000
and 360,000 cells/well.[5][13]

NP (311-325) Peptide Conc.

2 - 10 pg/mL (final

concentration)

Prepare a 2x stock to add 100
pL to the cells.[1]

Cell Incubation Time

18 - 24 hours

Incubation at 37°C, 5% CO:..
Do not disturb the plates
during incubation.[9][14]

Negative Control

Cells + Culture Medium (+
vehicle, e.g., DMSO)

Essential for background

subtraction.

Positive Control

Phytohaemagglutinin (PHA) or
CEF peptide pool

Confirms cell viability and

reagent functionality.[2]

Table 2: Representative IFN-y ELISPOT Data (Human PBMCs)

Condition

Median Response (SFU /
106 PBMCs)

Fold Increase (Post-
Vaccination)

Baseline (Pre-vaccination) 5-320 N/A
Post-Vaccination (Day 42) 125 ~25x
Post-Vaccination (Day 180) 75 ~15x
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Note: Data is compiled and representative of typical responses observed in clinical studies.[15]
Actual Spot Forming Unit (SFU) counts can vary significantly based on donor immune status,
vaccine formulation, and specific assay conditions. A positive response is often defined as
having a spot count significantly higher than the negative control and exceeding a pre-defined
threshold (e.g., >40 SFU/million cells).[15][16] A harmonized assay has established a Lower
Limit of Quantification (LLOQ) at 34.4 SFU per million cells.[6][13]

Experimental Workflow Diagram
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Day 1: Plate Preparation

Pre-wet PVDF Plate
(35% Ethanol)

Wash Plate (PBS)

Coat with Capture Ab
(Anti-IFN-y)

Incubate Overnight
)

Start of Day 2

Day 2: Cell Stimulation

Wash Plate & Block
(2h, 37°C)

Add Controls & NP Peptide

Prepare & Count PBMCs
to appropriate wells

Add PBMC Suspension
(2-3x10"5 cells/well)

Incubate 18-24h
(37°C, 5% CO2)

Start of Day 3

Day 3: Spot Dev‘

;Iopment & Analysis

Click to download full resolution via product page

Caption: Workflow for the IFN-y ELISPOT assay, from plate preparation to spot analysis.
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Detailed Experimental Protocol

This protocol outlines the procedure for measuring IFN-y secretion from human PBMCs in
response to the Influenza NP (311-325) peptide.

Materials and Reagents

e Cells: Freshly isolated or cryopreserved human PBMCs.

o Peptide: Influenza NP (311-325) peptide, lyophilized. Reconstitute in sterile DMSO to a
stock concentration of 1-2 mg/mL and store at -20°C or -80°C.

e ELISPOT Plate: 96-well PVDF membrane plate.
» Antibodies:
o Capture Antibody: Purified anti-human IFN-y mADb.
o Detection Antibody: Biotinylated anti-human IFN-y mAbD.
e Reagents:
o Streptavidin-Alkaline Phosphatase (ALP).
o Substrate: BCIP/NBT-plus.
o Positive Control: Phytohaemagglutinin (PHA).
o Sterile PBS (Phosphate Buffered Saline).
o Ethanol (for 35% solution in sterile water).
o Wash Buffer: PBS + 0.05% Tween-20.

o Blocking Solution / Cell Medium: RPMI-1640 + 10% Fetal Bovine Serum (FBS) + 1%
Penicillin/Streptomycin.

Day 1: Plate Coating
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o Pre-wet Plate: Add 15 pL of 35% ethanol to each well. Incubate for 1 minute at room
temperature, ensuring the entire membrane becomes translucent.[2]

o Wash: Immediately wash the wells 3 times with 200 pL/well of sterile PBS to remove the
ethanol. Do not allow the membrane to dry.[2]

e Coat: Dilute the anti-human IFN-y capture antibody to its optimal concentration (e.g., 10
pg/mL) in sterile PBS. Add 100 pL to each well.

e Incubate: Seal the plate and incubate overnight at 4°C.

Day 2: Cell Preparation and Stimulation

» Prepare Plate: Decant the antibody solution from the plate. Wash each well once with 200 pL
of sterile PBS.

» Block: Add 200 pL/well of Blocking Solution (cell medium). Incubate for at least 2 hours at
37°C.[2]

e Prepare Cells:

o If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath.[17] Transfer to a
tube containing warm medium and centrifuge to wash. Resuspend in fresh medium.

o Perform a cell count and viability assessment (e.g., using Trypan Blue or a fluorescent
dye). Viability should be >90%.

o Resuspend cells in cell medium to a final concentration of 4 x 10° cells/mL (for plating
200,000 cells in 50 pL).[14]

e Prepare Stimulants: Prepare 2x working solutions of the NP (311-325) peptide, PHA (positive
control), and medium alone (negative control) in cell medium.

e Plate Setup:

o Decant the blocking solution from the ELISPOT plate.
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o Add 100 pL of the appropriate 2x stimulant to each well (e.g., NP peptide for test wells,
PHA for positive control wells, medium for negative control wells).

o Gently mix the cell suspension and add 50 pL of cells to each well, for a final volume of
150 pL. This corresponds to 200,000 cells per well.[14]

 Incubate: Cover the plate and incubate for 18-24 hours at 37°C in a 5% COz humidified
incubator. Avoid moving or disturbing the plate.[9][14]

Day 3: Spot Development

¢ Discard Cells: Decant the cell suspension from the wells.

e Wash Plate: Wash the plate 5 times with 200 uL/well of Wash Buffer (PBS/Tween-20). Tap
the plate on absorbent paper to remove excess liquid.[14]

o Add Detection Antibody: Dilute the biotinylated anti-human IFN-y detection antibody in PBS
containing 0.5% BSA. Add 100 pL to each well.

 Incubate: Seal the plate and incubate for 2 hours at room temperature.[14]

o Wash: Repeat the wash step as in step 2.

e Add Enzyme Conjugate: Dilute Streptavidin-ALP in PBS/0.5% BSA. Add 100 pL to each well.
¢ Incubate: Incubate for 1 hour at room temperature.[2]

e Final Wash: Wash the plate 3 times with Wash Buffer, followed by 3 final washes with PBS
only to remove all residual Tween-20, which can inhibit the substrate.[2]

o Add Substrate: Prepare the BCIP/NBT substrate solution. Add 100 uL to each well. Monitor
spot development in the dark, which typically takes 5-15 minutes.

o Stop Reaction: Stop the development by washing the plate thoroughly with deionized water.

o Dry and Read: Allow the plate to dry completely, protected from light. Count the spots in each
well using an automated ELISPOT reader.
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Data Analysis

o Quantify Spots: The raw data will be the number of spots per well.

o Calculate SFU: Average the replicate wells for each condition. Subtract the average spot
count of the negative control wells from the test wells.

» Normalize Data: Express the results as Spot Forming Units (SFU) per million input cells.[13]

o Formula: SFU per 10°€ cells = [(Avg. spots in test well) - (Avg. spots in negative control
well)] x (1,000,000 / Number of cells per well)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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